Cas no 2680891-19-2 (benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate)

Benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate is a brominated oxazole derivative with a carbamate functional group, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its key structural features include a reactive 3-bromo-1,2-oxazole core and a benzyl-protected carbamate moiety, enabling selective modifications for the development of pharmacologically active compounds. The bromine substituent enhances its utility in cross-coupling reactions, while the carbamate group offers stability and controlled reactivity. This compound is particularly valuable in the synthesis of heterocyclic scaffolds, agrochemicals, and bioactive molecules, where precise functionalization is required. Its well-defined reactivity profile makes it a reliable building block for complex molecular architectures.
benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate structure
2680891-19-2 structure
Product Name:benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate
CAS No:2680891-19-2
MF:C13H13BrN2O3
MW:325.157922506332
CID:5628048
PubChem ID:165940104
Update Time:2025-06-12

benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[2-(3-bromo-1,2-oxazol-5-yl)ethyl]carbamate
    • 2680891-19-2
    • EN300-28294557
    • benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate
    • Inchi: 1S/C13H13BrN2O3/c14-12-8-11(19-16-12)6-7-15-13(17)18-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,17)
    • InChI Key: YTRHCFNWPFDEIS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CCNC(=O)OCC2C=CC=CC=2)ON=1

Computed Properties

  • Exact Mass: 324.01095g/mol
  • Monoisotopic Mass: 324.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.4Ų

benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate Pricemore >>

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Additional information on benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate

Research Brief on Benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate (CAS: 2680891-19-2)

Benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate (CAS: 2680891-19-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a brominated oxazole ring and a carbamate functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.

The synthesis of benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate involves multi-step organic reactions, with a key step being the introduction of the bromo-oxazole moiety. Researchers have optimized the reaction conditions to improve yield and purity, making it a viable candidate for large-scale production. The compound's stability under physiological conditions has also been a subject of investigation, with findings suggesting its suitability for in vivo studies.

In terms of biological activity, preliminary studies have demonstrated that benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. This has led to hypotheses about its potential use in treating inflammatory diseases. Additionally, its interaction with specific protein targets has been explored using computational docking studies, revealing favorable binding affinities that warrant further experimental validation.

Recent advancements in the field have also highlighted the compound's role as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites, particularly the bromine atom, allow for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. This adaptability makes it a valuable tool in drug discovery programs aimed at identifying novel therapeutics.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic profile. Ongoing research is focused on addressing these gaps, with particular emphasis on in vivo efficacy and toxicity studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, benzyl N-2-(3-bromo-1,2-oxazol-5-yl)ethylcarbamate represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes and preliminary biological activities position it as a promising candidate for further development. Continued exploration of its therapeutic potential and synthetic applications will likely yield significant contributions to the field.

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